

Application Notes and Protocols: RH1115-Mediated Autophagy Induction in i3Neurons

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Compound of Interest

Compound Name: RH1115

Cat. No.: B12380108

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the small molecule **RH1115** to induce autophagy in i3Neurons (induced neurons). The protocols outlined below are based on established methodologies and offer a framework for studying autophagic flux and related cellular mechanisms.

Introduction

Autophagy is a critical cellular degradation and recycling process essential for maintaining homeostasis, particularly in post-mitotic cells such as neurons.^{[1][2][3]} Dysregulation of the autophagy-lysosome pathway has been implicated in a variety of neurodegenerative diseases.^{[1][2]} The small molecule **RH1115** has been identified as an mTOR-independent activator of autophagy.^[1] It functions by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1), leading to induced autophagic flux and altered lysosome positioning.^{[1][2][3]} These characteristics make **RH1115** a valuable tool for investigating the therapeutic potential of autophagy modulation in neuronal contexts.

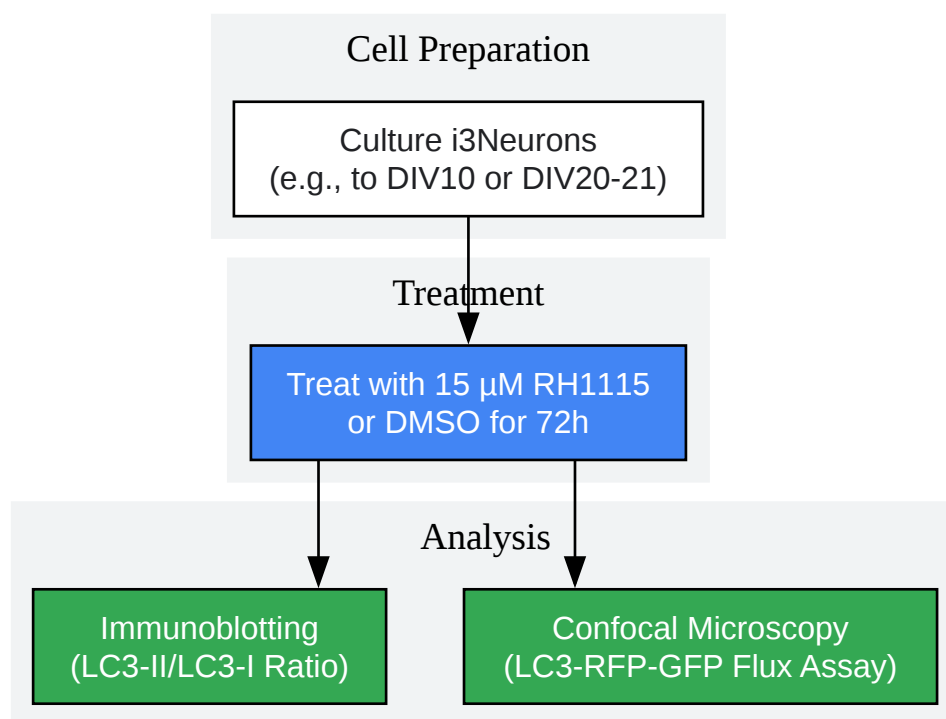
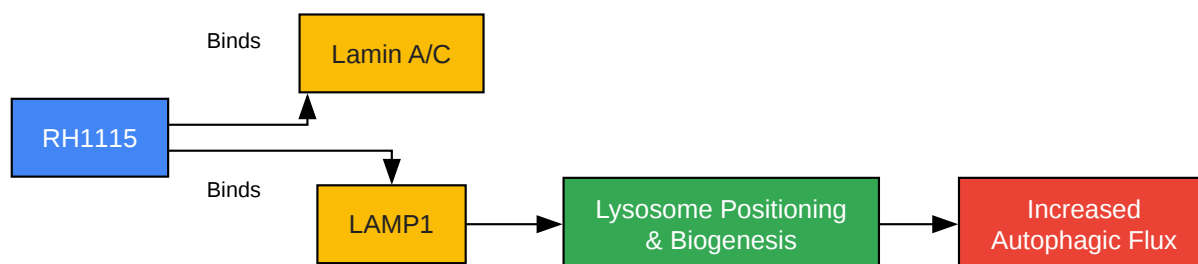
Quantitative Data Summary

The following table summarizes the quantitative effects of **RH1115** treatment on autophagy markers in i3Neurons, as determined by immunoblotting and confocal microscopy analysis of cells expressing an LC3-RFP-GFP reporter.

Parameter	Control (DMSO)	RH1115 (15 μ M, 72h)	BafA1 (100 nM, 24h)	Method
LC3-II/LC3-I Ratio	Baseline	Significantly Increased	Not Reported	Immunoblotting
% Autophagosomes	Low	Low	Massively Increased	Confocal Microscopy
% Autolysosomes	Baseline	Not Dramatically Increased	Far Less than DMSO/RH1115	Confocal Microscopy
Mean Size of Autolysosomes	Baseline	Nearly 3x Larger	Not Reported	Confocal Microscopy
Total LAMP1 Protein Levels	Baseline	~1.5-fold Increase	Not Reported	Immunoblotting

Signaling Pathway

RH1115 induces autophagy through a mechanism that is independent of the mTOR pathway. It has been shown to directly interact with Lamin A/C and LAMP1. This interaction leads to an increase in LAMP1 levels, changes in lysosome positioning and size, and ultimately, an increase in autophagic flux.



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References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
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